

Fingolimod hydrochloride sphingosine-1phosphate receptor modulation

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An In-depth Technical Guide to **Fingolimod Hydrochloride**: A Sphingosine-1-Phosphate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod hydrochloride, also known as FTY720, represents a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator.[1] Originally synthesized in 1992 through the chemical modification of myriocin, an immunosuppressive natural product from the fungus Isaria sinclairii, fingolimod was the first oral disease-modifying therapy approved for the treatment of relapsing-remitting multiple sclerosis (MS).[2][3] Its unique mechanism of action, which involves the functional antagonism of S1P receptors and subsequent sequestration of lymphocytes in secondary lymphoid organs, has established a novel therapeutic paradigm for autoimmune diseases.[4][5] This guide provides a detailed examination of its chemical properties, pharmacokinetics, core mechanism of action, affected signaling pathways, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Fingolimod is a structural analog of the natural signaling lipid, sphingosine.[6] It is formulated as a hydrochloride salt to improve its solubility and stability characteristics for clinical use.[7] The drug substance is a white to practically white powder, freely soluble in water and alcohol. [7][8]



Property	Value	Source
Chemical Name	2-amino-2-[2-(4- octylphenyl)ethyl]propan-1,3- diol hydrochloride	[8]
Synonyms	FTY720, Gilenya	[3][9]
Molecular Formula	C19H33NO2 • HCl	[9]
Molecular Weight	343.9 g/mol	[8][10]
CAS Number	162359-56-0	[9]
Physical Form	Crystalline solid	[9]
Solubility	DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml	[9]



Figure 1: Chemical Structure of Fingolimod Hydrochloride

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Pharmacokinetics and Metabolism

Fingolimod exhibits a predictable pharmacokinetic profile that allows for once-daily oral dosing. [11]

Absorption, Distribution, Metabolism, and Elimination (ADME)

Following oral administration, fingolimod is efficiently absorbed, a process that is not affected by food intake.[12][13] It is extensively distributed throughout the body, with a significant portion partitioning into red blood cells.[12][14] The key metabolic step is the phosphorylation of



fingolimod into its active metabolite, fingolimod-phosphate (FTY720-P), primarily by sphingosine kinase 2 (SphK2).[12][14][15] The drug and its active metabolite have a long half-life of 6-9 days, reaching steady-state concentrations within 1-2 months of continuous daily dosing.[11] Elimination occurs mainly through metabolism, with approximately 81% of the dose excreted in the urine as inactive metabolites.[12][14]

Parameter	Value	Source
Bioavailability	>90% (~93%)	[11][12][13]
Time to Max. Concentration (Tmax)	12 - 16 hours	[13][14]
Volume of Distribution (Vd)	~1200 ± 260 L	[12][14]
Protein Binding	>99.7%	[12][14]
Half-life (t½)	6 - 9 days	[11]
Primary Metabolizing Enzymes	Sphingosine Kinase 2 (SphK2), CYP4F2	[11][12][14]
Route of Elimination	Primarily renal (81% as inactive metabolites)	[12][14]

Prodrug Activation Workflow

Fingolimod itself is a prodrug and requires bioactivation to exert its pharmacological effects.[2] [9] This process is a critical prerequisite for its interaction with S1P receptors.



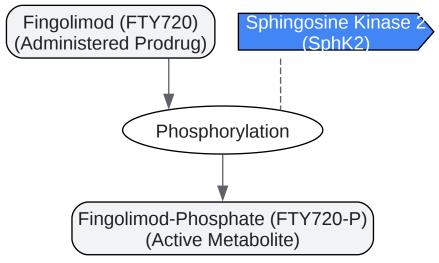


Figure 2: Fingolimod Prodrug Activation Workflow

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Core Mechanism: S1P Receptor Modulation

The therapeutic effects of fingolimod are mediated by its active metabolite, fingolimod-P, which acts as a potent but unselective agonist at four of the five S1P receptor subtypes.[16][17]

Receptor Selectivity and Binding Affinity

Fingolimod-P binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, but has essentially no activity at the S1P₂ receptor.[18][19][20] The agonism at the S1P₁ receptor is central to its immunomodulatory effect in multiple sclerosis.[21]

Receptor Subtype	EC ₅₀ of Fingolimod-P (nM)	Source
S1P1	~0.3 - 0.6	[18]
S1P ₂	>10,000	[18]
S1P ₃	~3.0	[18]
S1P ₄	~0.3 - 0.6	[18]
S1P ₅	~0.3 - 0.6	[18]



Functional Antagonism and Lymphocyte Sequestration

While fingolimod-P is an agonist, its sustained binding to the S1P1 receptor on lymphocytes leads to a paradoxical "functional antagonism".[1][5][22] This process is the cornerstone of its mechanism of action.[21]

- Initial Agonism: Fingolimod-P binds to the S1P1 receptor on the surface of a lymphocyte.[22]
- Receptor Internalization: This binding event triggers the rapid internalization and subsequent polyubiquitination of the S1P₁ receptor.[15]
- Receptor Degradation: Unlike the natural ligand S1P which allows for receptor recycling, fingolimod-P targets the internalized S1P₁ receptor for irreversible degradation in the proteasome.
- Loss of Egress Signal: The degradation leads to a profound and sustained loss of S1P₁ from the lymphocyte surface.[22] S1P₁ is essential for sensing the S1P gradient that guides lymphocytes out of secondary lymphoid organs (SLOs) like lymph nodes.[1]
- Lymphocyte Sequestration: Rendered insensitive to the S1P egress signal, lymphocytes (particularly naïve and central memory T cells) are trapped and sequestered within the SLOs.[23][24]
- Reduced CNS Infiltration: This sequestration results in a significant reduction of circulating lymphocytes in the peripheral blood (lymphopenia), thereby preventing autoreactive immune cells from infiltrating the central nervous system (CNS) and causing inflammatory damage.[2]
 [4]



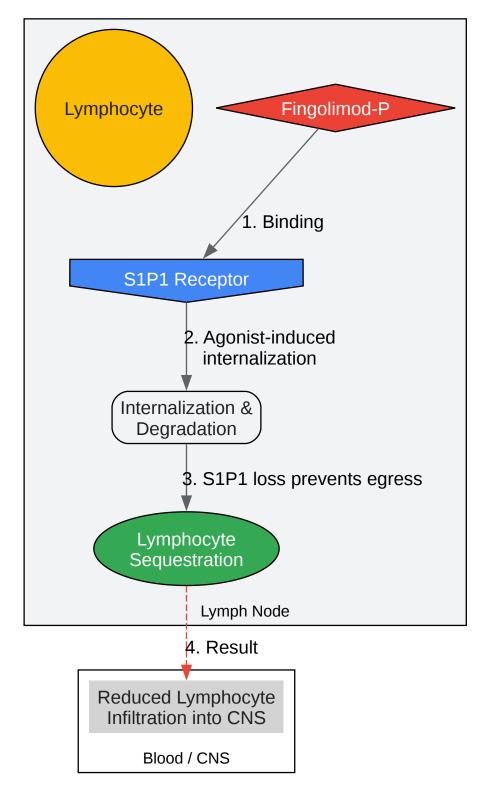


Figure 3: S1P1 Functional Antagonism & Lymphocyte Sequestration

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Downstream Signaling Pathways

S1P receptors are G protein-coupled receptors (GPCRs) that activate a variety of intracellular signaling cascades upon ligand binding.[25] The S1P₁ receptor, which is central to fingolimod's action, couples exclusively to the inhibitory G protein, Gai/o.[13]

Activation of the $G\alpha i/o$ pathway by S1P₁ leads to the initiation of several downstream signaling cascades, including:

- Phosphatidylinositol-3-kinase (PI3K)/Akt pathway: Crucial for cell survival and proliferation.
 [13]
- PI3K/Rac pathway: A small GTPase pathway involved in regulating cell migration.[13]
- Signal transducer and activator of transcription 3 (STAT3): Involved in cell survival and proliferation.[13]

These pathways are fundamental to the S1P-mediated lymphocyte trafficking that fingolimod disrupts. In addition to its effects on lymphocytes, fingolimod can cross the blood-brain barrier and directly interact with S1P receptors expressed on CNS resident cells like astrocytes, oligodendrocytes, and microglia, potentially contributing to neuroprotective and remyelinating effects.[16][18][25]



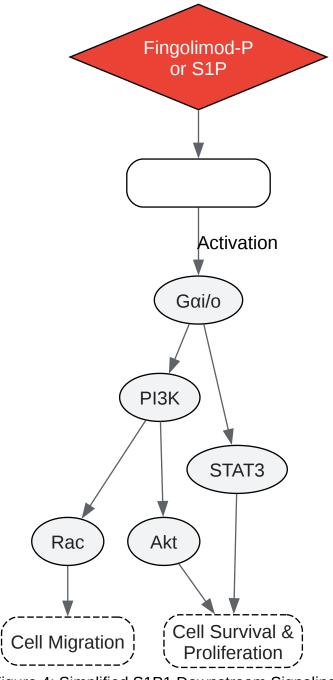


Figure 4: Simplified S1P1 Downstream Signaling

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Key Experimental Protocols

Characterizing the interaction of compounds like fingolimod with S1P receptors requires specific biochemical and cell-based assays.



Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

- Preparation: Cell membranes expressing the target S1P receptor subtype (e.g., S1P₁) are prepared and diluted in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[26]
- Compound Dilution: The unlabeled test compound (e.g., fingolimod-P) is serially diluted to various concentrations.[26]
- Incubation: The receptor membranes are pre-incubated with the test compound for a set period (e.g., 30 minutes) at room temperature.[26]
- Radioligand Addition: A constant, low concentration of a radiolabeled S1P receptor ligand
 (e.g., [32P]S1P or [3H]-ozanimod) is added to the mixture.[26][27] The final mixture is
 incubated for an additional period (e.g., 60 minutes) to allow binding to reach equilibrium.[26]
 [27]
- Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.[26]
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.



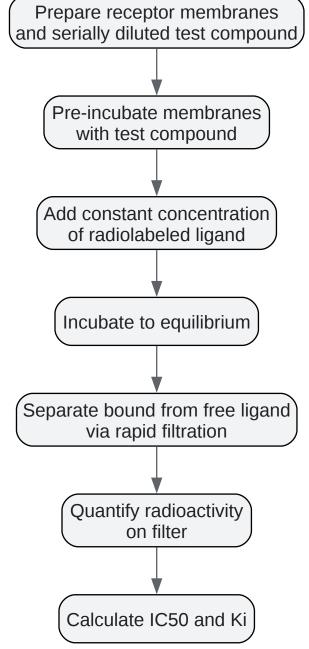


Figure 5: Radioligand Binding Assay Workflow

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S1P₁-Mediated β-Arrestin Recruitment Assay

This is a cell-based functional assay to measure receptor activation. GPCR activation leads to the recruitment of β -arrestin proteins to the intracellular domains of the receptor, a process that







can be measured, often using bioluminescence or fluorescence resonance energy transfer (BRET/FRET).

Methodology:

- Cell Culture: Use a cell line engineered to stably express the S1P₁ receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment). Seed cells into a 96-well assay plate and incubate overnight.[27]
- Compound Preparation: Prepare serial dilutions of the test compound (agonist) in assay media.[27]
- Treatment: Add the diluted compounds to the cells in the assay plate.
- Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
- Substrate Addition: Add the detection substrate for the enzyme in the fusion protein.
- Signal Detection: Measure the resulting light or fluorescence signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
- Data Analysis: Plot the signal versus the log concentration of the agonist to generate a doseresponse curve and determine the EC₅₀ value.



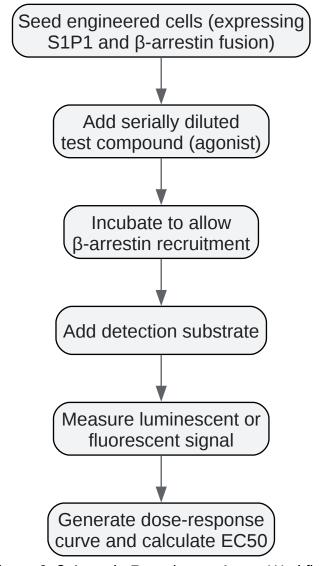


Figure 6: β-Arrestin Recruitment Assay Workflow

Figure 6: β-Arrestin Recruitment Assay Workflow.

S1P₁ Redistribution® Assay

This high-content imaging assay directly visualizes the agonist-induced internalization of the S1P₁ receptor.

Methodology:

 Cell Culture: Use an adherent cell line (e.g., U2OS) stably expressing the S1P₁ receptor fused to a fluorescent protein like EGFP (Enhanced Green Fluorescent Protein).[28] Seed

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cells in a multi-well imaging plate.

- Treatment: Treat cells with the test compound (agonist) at various concentrations.[28]
- Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C to allow for receptor internalization.[28]
- Cell Fixation and Staining: Fix the cells with a fixing solution (e.g., paraformaldehyde). Stain the nuclei with a fluorescent dye like Hoechst to aid in cell identification.[28]
- Imaging: Acquire images of the cells using an automated high-content imaging system.
- Image Analysis: Use image analysis software to quantify the translocation of the GFP-tagged S1P1 receptor from the plasma membrane to intracellular compartments (endosomes).
- Data Analysis: Generate concentration-response curves based on the degree of receptor internalization to determine the EC₅₀ of the compound.



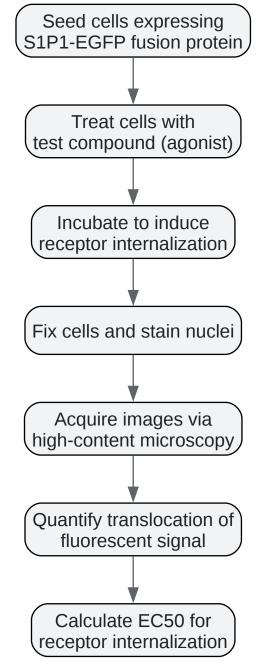


Figure 7: S1P1 Redistribution Assay Workflow

Figure 7: S1P1 Redistribution Assay Workflow.

Conclusion

Fingolimod hydrochloride's novel mechanism as an S1P receptor modulator has revolutionized the treatment landscape for multiple sclerosis. By acting as a functional



antagonist of the S1P1 receptor, its active metabolite, fingolimod-P, effectively sequesters lymphocytes within lymph nodes, preventing their pathogenic infiltration into the central nervous system. Its well-characterized pharmacokinetic profile and multifaceted interactions with the S1P signaling network underscore its therapeutic efficacy. The experimental protocols detailed herein are fundamental to the discovery and development of both fingolimod and next-generation, more selective S1P receptor modulators, which aim to refine therapeutic benefits while minimizing potential off-target effects. A thorough understanding of these principles is critical for professionals engaged in autoimmune disease research and drug development.

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